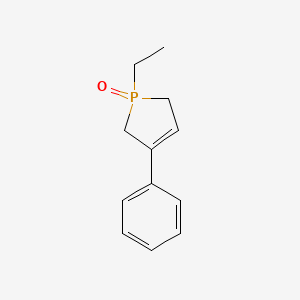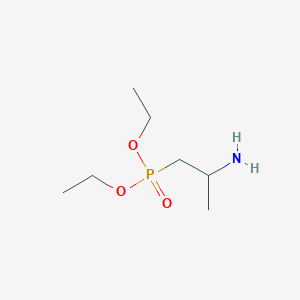
Diethyl (2-aminopropyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2-aminopropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-aminopropyl chain. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2-aminopropyl)phosphonate typically involves the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide. For instance, diethyl phosphite can react with 2-bromo-1-aminopropane under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl (2-aminopropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Applications De Recherche Scientifique
Diethyl (2-aminopropyl)phosphonate finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Acts as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of diethyl (2-aminopropyl)phosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
- Diethyl (3-aminopropyl)phosphonate
- Diethyl (2-hydroxypropyl)phosphonate
- Diethyl (2-methylpropyl)phosphonate
Comparison: Diethyl (2-aminopropyl)phosphonate is unique due to its specific amino group positioning, which imparts distinct reactivity and biological activity compared to its analogs. For instance, diethyl (3-aminopropyl)phosphonate has a different spatial arrangement, leading to variations in its chemical behavior and applications .
Propriétés
Numéro CAS |
53327-57-4 |
|---|---|
Formule moléculaire |
C7H18NO3P |
Poids moléculaire |
195.20 g/mol |
Nom IUPAC |
1-diethoxyphosphorylpropan-2-amine |
InChI |
InChI=1S/C7H18NO3P/c1-4-10-12(9,11-5-2)6-7(3)8/h7H,4-6,8H2,1-3H3 |
Clé InChI |
XXIDXCVVLZINOD-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC(C)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



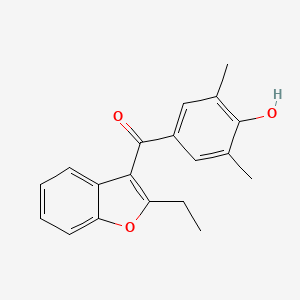


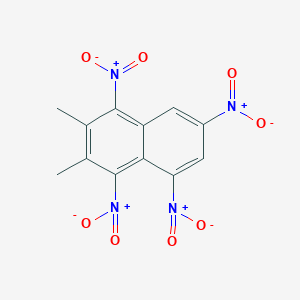
![2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14653228.png)
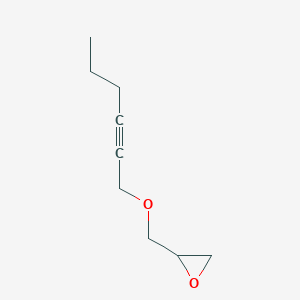
![[1-(Chloromethyl)cyclopropyl]benzene](/img/structure/B14653253.png)
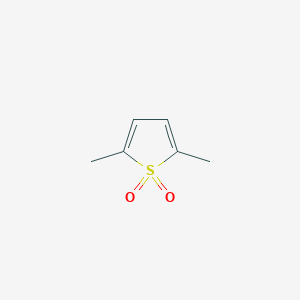

![1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol](/img/structure/B14653269.png)
